molecular formula C13H16ClN3O B15065104 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Cat. No.: B15065104
M. Wt: 265.74 g/mol
InChI Key: QMTAAMVVUZPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro and 6-methyl group, linked to a cyclohexanol moiety at the 7-position via a trans-configuration (inferred from analogous compounds in the evidence). Pyrrolo[2,3-d]pyrimidine derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors targeting Mer, Axl, and FLT3 tyrosine kinases . The cyclohexanol group enhances solubility and modulates pharmacokinetic properties compared to more lipophilic substituents .

Properties

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H16ClN3O/c1-8-6-9-12(14)15-7-16-13(9)17(8)10-4-2-3-5-11(10)18/h6-7,10-11,18H,2-5H2,1H3

InChI Key

QMTAAMVVUZPHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3CCCCC3O)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Methyl-3,3-dichloroacrylonitrile

The reaction begins with 2-methyl-3,3-dichloroacrylonitrile (II) and trimethyl orthoformate (III) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). Key conditions include:

  • Solvent : Cyclohexane, tetrahydrofuran, or acetonitrile.
  • Temperature : 30–110°C.
  • Catalyst loading : 1–5% by mass of (II).

This step achieves a yield of 85–90% under optimized conditions.

Cyclization with Formamidine Salt

Compound IV undergoes cyclization with formamidine acetate in methanol or ethanol under basic conditions (e.g., sodium methoxide). The reaction proceeds via:

  • Addition-condensation : Formamidine reacts with IV at 0–50°C.
  • Elimination : HCl is eliminated at 50–110°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I).

Critical parameters :

  • Molar ratio (base:formamidine:IV): 2.0–3.0:1.0–1.5:1.
  • Yield : 90.2% with 99.3% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
N-Alkylation Straightforward, high scalability Requires protective groups for hydroxyl 60–70
Mitsunobu Reaction No pre-functionalization needed Low efficiency for aromatic NH groups 20–30
Direct Cyclization Fewer steps Limited feasibility with current reagents N/A

Optimization Challenges

Protecting Group Strategies

The hydroxyl group in cyclohexanol necessitates protection during alkylation. Common approaches include:

  • Silyl ethers (e.g., TBS-Cl): Stable under basic conditions but require fluoride-based deprotection.
  • Acetates : Easily removed via hydrolysis but may interfere with Lewis acid catalysts.

Regioselectivity in Alkylation

Competing alkylation at the 4-chloro position or pyrrole carbons may occur. Mitigation : Use bulky bases (e.g., LDA) to favor N-alkylation.

Solvent Compatibility

Polar aprotic solvents (DMF, DMSO) enhance reactivity but may decompose the pyrrolopyrimidine core at high temperatures.

Industrial Scalability Considerations

  • Cost : Cyclohexanol mesylate is cost-prohibitive at scale. Alternative: Cyclohexyl bromide with in situ hydroxylation.
  • Waste Management : Chlorinated byproducts from the core synthesis require neutralization.
  • Process Safety : Exothermic alkylation steps necessitate controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Pyrrolopyrimidine Core) Cyclohexanol/Other Moieties Biological Target/Activity References
Target Compound 4-Cl, 6-Me 2-Cyclohexanol (trans-configuration*) Presumed kinase inhibition (Mer/Axl)
trans-4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol 2-Cl, 5-Br trans-4-Cyclohexanol MER/FLT3 dual inhibitor intermediate
4-Chloro-6-methyl-7-phenyl-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-Me 7-Ph N/A (structural reference)
(1r,4r)-4-(2-((3-Methoxy-5-(4-(pyrrolidin-1-yl)piperidin-1-yl)phenyl)amino)... 2-Anilino, 7-aryl trans-4-Cyclohexanol Mer/Axl kinase inhibition (IC₅₀ < 50 nM)
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-... 2-Sulfamoylphenyl 7-Cyclopentyl Anticancer (biological evaluation)

Notes:

  • *The trans-configuration is inferred from synthetic routes in and , where trans-cyclohexanol derivatives are prioritized for stereochemical stability .

Scalability Challenges :

  • The trans-configuration requires rigorous control during cyclohexanol coupling to avoid cis-isomer contamination .
  • Brominated analogs (e.g., 5-Br substitution) necessitate additional purification steps .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound trans-4-(5-Bromo-2-chloro-)cyclohexanol 4-Chloro-6-methyl-7-phenyl
Molecular Weight ~309.7 (calculated) 330.61 243.7
LogP (Predicted) ~2.1 (moderately lipophilic) 2.8 3.5
Solubility Improved (cyclohexanol OH) Moderate (Br adds lipophilicity) Low (phenyl group)
Stability Stable under inert conditions Sensitive to light (bromine) Stable

Biological Activity

The compound 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a heterocyclic organic compound with potential biological applications. Its structure suggests it may interact with various biological pathways, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing literature.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16ClN3O\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological interactions.

Antitumor Activity

Recent studies suggest that compounds similar to This compound exhibit significant antitumor properties. For instance, pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit specific kinases involved in cancer progression. The JAK (Janus kinase) pathway is particularly noteworthy as it plays a crucial role in cell signaling related to growth and proliferation. Inhibitors targeting this pathway have shown promise in treating various cancers.

CompoundBiological ActivityReference
TofacitinibJAK inhibitor; used for rheumatoid arthritis
RuxolitinibJAK1/JAK2 inhibitor; used for myelofibrosis

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that pyrrolo[2,3-d]pyrimidines may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties for compounds within this chemical class. The presence of the pyrrolidine ring may enhance membrane permeability, allowing these compounds to exert their effects against bacterial and fungal pathogens.

Synthesis

The synthesis of This compound involves several steps:

  • Formation of Pyrrolo[2,3-d]pyrimidine: The initial step typically involves cyclization reactions using appropriate precursors like malonic acid derivatives and amidines under acidic or basic conditions.
  • Substitution Reactions: Chlorination or methylation can be performed to introduce the chloro and methyl groups at specific positions on the pyrrolo ring.
  • Cyclohexanol Formation: The final step involves the introduction of the cyclohexanol moiety through nucleophilic substitution or other coupling reactions.

Case Studies

  • Antitumor Efficacy Study: A study published in a medicinal chemistry journal demonstrated that a derivative of this compound inhibited tumor growth in xenograft models by targeting the JAK/STAT pathway effectively.
  • Neuroprotection Trials: In vitro assays showed that similar compounds reduced oxidative stress markers in neuronal cell lines, suggesting their potential use in neurodegenerative disease therapies.

Q & A

Q. What are the key synthetic routes for 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with cyclohexanol derivatives. A common method (adapted from related compounds) uses acid-mediated reactions in isopropanol with catalytic HCl, refluxed for 12–48 hours. Yield optimization requires careful control of stoichiometry (e.g., 3 equivalents of cyclohexanol derivative), solvent polarity, and reaction time. For example, substituting amines in similar pyrrolo-pyrimidine systems achieved yields ranging from 16% to 94% depending on steric/electronic factors .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, a related iodinated pyrrolo-pyrimidine nucleoside was resolved using SHELX programs, achieving an R-factor of 0.020, with data collected at 130 K to minimize thermal motion . NMR spectroscopy (¹H/¹³C) is also critical: key signals include aromatic protons (δ 8.1–8.3 ppm for pyrimidine H-2), cyclohexanol hydroxyl (δ ~5.3 ppm), and methyl groups (δ ~2.5 ppm for CH₃ on pyrrolo-pyrimidine) .

Q. What are the primary applications of this compound in academic research?

It serves as a scaffold for kinase inhibitors (e.g., JAK, mTOR) due to its pyrrolo-pyrimidine core, which mimics ATP-binding motifs. Modifications at the 4-chloro and cyclohexanol positions enhance selectivity; for instance, UNC2025 (a structural analog) inhibits Mer/Flt3 kinases with IC₅₀ values <10 nM . Its utility in chemical biology also includes fluorescent probes via Suzuki coupling at the 5-position .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in different experimental settings?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from its amphiphilic nature. A systematic approach involves:

  • pH-dependent studies : Ionizable groups (e.g., cyclohexanol hydroxyl, pKa ~12–14) affect solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to identify stable formulations .

Q. What strategies mitigate off-target effects in kinase inhibition studies involving this compound?

To improve selectivity:

  • Computational docking : Map the compound’s binding to kinase ATP pockets using software like AutoDock Vina, prioritizing residues with high conservation (e.g., hinge region Glu/Lys).
  • Proteome-wide profiling : Utilize kinome-wide screening (e.g., KINOMEscan) to identify off-target hits.
  • Structure-activity relationship (SAR) : Introduce bulkier substituents (e.g., tert-butyl) at the cyclohexanol position to sterically block non-target kinases .

Q. How do crystallographic data resolve ambiguities in tautomeric forms of the pyrrolo-pyrimidine core?

The 7H-pyrrolo[2,3-d]pyrimidine exists in two tautomers (7H vs. 9H). SCXRD data for analogs show bond lengths (C4–N1 = 1.34 Å) and angles consistent with the 7H form. Hydrogen-bonding networks (e.g., N–H∙∙∙O interactions with cyclohexanol) stabilize the observed tautomer .

Methodological Insights

Parameter Typical Conditions Impact on Research
Synthesis Yield 27–94% (dependent on substituents) Lower yields require scale-up or HPLC purification.
Crystallization Ethanol/water (1:1) at 4°C Ensures high-quality crystals for SCXRD.
Kinase Assays ADP-Glo™, IC₅₀ determination Critical for quantifying inhibitory potency.

Contradictions and Resolutions

  • Contradiction : Discrepant bioactivity in cell-based vs. enzymatic assays.
    Resolution : Cell permeability differences due to cyclohexanol logP (~2.5) may reduce intracellular efficacy. Use prodrug strategies (e.g., esterification of hydroxyl) to enhance uptake .

  • Contradiction : Variable NMR shifts in DMSO-d₆ vs. CDCl₃.
    Resolution : Solvent polarity affects hydrogen bonding. Use mixed solvents (e.g., DMSO-d₆/D₂O) to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.